molecular formula C14H15FN2O2S B387892 1-(4-fluorophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione CAS No. 313378-80-2

1-(4-fluorophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione

Cat. No.: B387892
CAS No.: 313378-80-2
M. Wt: 294.35g/mol
InChI Key: LLMKTDQDFYIJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione is a chemical compound with a molecular formula of C12H14FNOS This compound is characterized by the presence of a fluorophenyl group and a thiomorpholinyl group attached to a pyrrolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione typically involves the reaction of 4-fluoroaniline with maleic anhydride to form an intermediate, which is then reacted with thiomorpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
  • 1-(4-Chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
  • 1-(4-Fluorophenyl)-3-(4-piperidinyl)-2,5-pyrrolidinedione

Uniqueness

1-(4-fluorophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione is unique due to the presence of both a fluorophenyl group and a thiomorpholinyl group, which confer specific chemical and biological properties

Properties

CAS No.

313378-80-2

Molecular Formula

C14H15FN2O2S

Molecular Weight

294.35g/mol

IUPAC Name

1-(4-fluorophenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C14H15FN2O2S/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2

InChI Key

LLMKTDQDFYIJMW-UHFFFAOYSA-N

SMILES

C1CSCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CSCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F

solubility

44.2 [ug/mL]

Origin of Product

United States

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